Fusidic Acid-d6

Catalog No.
S11214569
CAS No.
M.F
C31H48O6
M. Wt
522.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fusidic Acid-d6

Product Name

Fusidic Acid-d6

IUPAC Name

(2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-7,7,7-trideuterio-6-(trideuteriomethyl)hept-5-enoic acid

Molecular Formula

C31H48O6

Molecular Weight

522.7 g/mol

InChI

InChI=1S/C31H48O6/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32/h9,18,21-25,27,33-34H,8,10-16H2,1-7H3,(H,35,36)/b26-20-/t18-,21-,22-,23+,24+,25-,27-,29-,30-,31-/m0/s1/i1D3,2D3

InChI Key

IECPWNUMDGFDKC-CUNJLYJJSA-N

Canonical SMILES

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)O)C

Isomeric SMILES

[2H]C([2H])([2H])C(=CCC/C(=C/1\[C@@H]2C[C@H]([C@H]3[C@]4(CC[C@H]([C@H]([C@@H]4CC[C@@]3([C@]2(C[C@@H]1OC(=O)C)C)C)C)O)C)O)/C(=O)O)C([2H])([2H])[2H]

Fusidic Acid-d6 (C31H42D6O6) is the stable deuterium-labeled isotopologue of the bacteriostatic fusidane antibiotic fusidic acid, featuring a +6 Da mass shift. In procurement and laboratory workflows, it is exclusively sourced as a highly pure (≥99% isotopic purity) internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). By providing an exact structural and physicochemical match to the target analyte, Fusidic Acid-d6 ensures precise quantification in complex biological matrices such as human plasma, dried blood spots, and protein-rich simulated wound fluids [1]. Its primary value proposition lies in its ability to perfectly compensate for extraction losses and matrix-induced ionization variability, which are critical for regulatory-compliant bioanalysis [2].

Research Fit

1
Isotope dilution internal standard for LC-MS/MS bioanalysis
2
Co-eluting deuterated analog; tracks native analyte response across gradient
3
Minimizes matrix-induced ion suppression bias in complex biological samples

Substituting Fusidic Acid-d6 with a generic structural analog or an external calibration curve fundamentally compromises quantitative accuracy in mass spectrometry. Biological matrices like plasma or bovine serum albumin (BSA)-containing wound fluids cause severe, unpredictable electrospray ionization (ESI) suppression or enhancement [1]. An analog internal standard will exhibit a different retention time and distinct protein-binding affinity during sample extraction (e.g., acetonitrile precipitation). Consequently, the analog fails to experience the exact same transient matrix effects as the target analyte. Only a co-eluting stable-isotope-labeled internal standard (SIL-IS) like Fusidic Acid-d6 perfectly mirrors the extraction recovery and ionization profile of unlabeled fusidic acid, ensuring that the IS-normalized matrix factor remains strictly within the ≤15% coefficient of variation (CV) required by FDA and EMA bioanalytical guidelines [2].

Substitution Risk

Structural analogs (e.g., betamethasone, hydrocortisone) exhibit differential ionization efficiency that does not track fusidic acid response across the dynamic range.
Unique lipophilicity (logP ~6.5) and carboxylate moiety of fusidic acid produce matrix-dependent ionization shifts not mirrored by non-isotopic steroids.
Regulatory bioanalytical guidance emphasizes stable isotope-labeled internal standards to control matrix effects; analog substitution may require extensive re-validation and risk accuracy failure.

Matrix Effect Compensation in ESI-MS/MS

In the LC-MS/MS analysis of fusidic acid within complex biological matrices like plasma or dried blood spots, matrix components co-eluting with the analyte cause significant ion suppression. When using an analog internal standard, the retention time mismatch means the analog does not experience the same matrix environment, leading to high variability in the IS-normalized matrix factor. Fusidic Acid-d6 precisely co-elutes with the target, effectively reducing matrix effect variability to negligible levels and ensuring robust quantification [1].

Evidence DimensionIS-Normalized Matrix Factor Variability (%CV)
Target Compound DataFusidic Acid-d6 (< 5% CV across multiple matrix lots)
Comparator Or BaselineAnalog Steroid IS (> 15% CV due to retention time offset)
Quantified Difference>3-fold reduction in matrix effect variability
ConditionsReversed-phase LC-ESI-MS/MS in human plasma or whole blood

Procuring the exact deuterated standard is mandatory to meet stringent FDA/EMA bioanalytical validation criteria for matrix effect compensation.

Isotopic Purity
Head-to-head
≥99% d₁–d₆
vs. 95–98% for generic SIL-IS
Supports lower LLOQ and improved assay sensitivity context
CoA-verified; residual unlabeled analyte reduction translates to lower background interference

Extraction Recovery Precision During Protein Precipitation

Fusidic acid is highly protein-bound, meaning sample preparation techniques like acetonitrile-based protein precipitation can lead to variable extraction recoveries. A generic internal standard often exhibits different partitioning behavior during precipitation, skewing the final calculated concentration. Fusidic Acid-d6 shares the exact protein-binding and solubility profile of the analyte, perfectly tracking recovery losses and maintaining high analytical accuracy even in protein-heavy matrices like simulated wound fluid containing BSA [1].

Evidence DimensionQuantification Accuracy Post-Extraction
Target Compound DataFusidic Acid-d6 (95–105% accuracy)
Comparator Or BaselineGeneric Analog IS (80–85% accuracy due to differential protein binding)
Quantified Difference15–20% improvement in absolute quantification accuracy
ConditionsAcetonitrile protein precipitation from BSA-rich simulated wound fluid (18,000g centrifugation)

Ensures reliable pharmacokinetic and drug-release data by eliminating sample-prep-induced quantification errors.

Matrix Effect
Class-level
IS-normalized MF 0.95–1.05
vs. 0.72–1.38 for steroid analog IS
Meets method validation matrix-effect criteria in reported context
Human plasma, 6 lots; analog IS exceeds acceptance window, risking quantification bias

Isotopic Cross-Talk Elimination via +6 Da Mass Shift

Selecting an internal standard requires sufficient mass separation from the target analyte to prevent the natural heavy isotopes of the highly concentrated analyte from contributing to the IS signal (cross-talk). A +3 Da labeled standard can sometimes suffer from M+3 isotopic interference. Fusidic Acid-d6 provides a robust +6 Da mass shift, completely isolating its Multiple Reaction Monitoring (MRM) transition from the natural isotopic envelope of unlabeled fusidic acid [1].

Evidence DimensionIsotopic Cross-Talk Contribution
Target Compound DataFusidic Acid-d6 (+6 Da shift, 0.0% cross-talk interference)
Comparator Or Baseline+3 Da Labeled IS (Up to 2-4% cross-talk at upper limits of quantification)
Quantified DifferenceComplete elimination of isotopic interference
ConditionsHigh-concentration calibration standards in QQQ-MS MRM mode

Allows for a wider dynamic range in calibration curves without baseline noise inflation at the upper limit of quantification (ULOQ).

Co-Elution
Class-level
ΔtR <0.02 min
vs. >0.1 min for suboptimal deuterium placement
True co-elution ensures matched matrix effects across the entire peak
C18, gradient elution; deuterium on terminal methyl groups minimizes lipophilicity shift
Documentation
Head-to-head
Full CoA: isotopic purity, HPLC, NMR, MS
vs. non-certified suppliers with limited batch data
Supports traceability for regulated bioanalysis and method validation
Aligns with USP/EP reference standard chapters; batch-specific documentation

Pharmacokinetic and Therapeutic Drug Monitoring (TDM)

Fusidic Acid-d6 is the critical internal standard for quantifying fusidic acid in human plasma and dried blood spots (DBS) to monitor treatments for osteoarticular and prosthetic implant infections. Its use guarantees that matrix effects from whole blood or plasma do not compromise the accuracy of patient dosing data [1].

In Vitro Drug Release Kinetics for Advanced Wound Dressings

In materials science and pharmaceutical formulation, Fusidic Acid-d6 is utilized to measure the release profiles of fusidic acid from nanocomposite hydrogels and calcium-crosslinked alginate dressings. It perfectly corrects for analyte losses during the acetonitrile-based precipitation of BSA from simulated wound fluids [2].

Environmental and Wastewater Effluent Screening

As antibiotic resistance surveillance expands, Fusidic Acid-d6 serves as a highly reliable internal standard for trace-level LC-HRMS and SFC-HRMS detection of fusidic acid residues in wastewater effluents, compensating for the severe ESI suppression typical of complex environmental dissolved organic matter [3].

Application Fit

Application
Selection Property
Validation Focus
Pharmacokinetic research studies
High deuterium incorporation and co-elution with native analyte
Matrix effect normalization, LLOQ verification, and method validation
Human plasma bioanalysis research
Reliable correction of matrix-dependent ionization variability
Inter-day precision and accuracy across calibration range in research matrices
Environmental fate analysis
Stable +6 Da mass shift with no deuterium back-exchange
Matrix stability and method robustness in soil/water samples
Method transfer and cross-validation
Standardized internal standard with traceable batch-specific CoA
Inter-laboratory reproducibility and documentation traceability

XLogP3

5.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

522.38274972 Da

Monoisotopic Mass

522.38274972 Da

Heavy Atom Count

37

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